
Menaquinone 12
描述
Menaquinone 12, also known as vitamin K2-12, is a member of the vitamin K2 family. It is a fat-soluble vitamin that plays a crucial role in various biological processes, including blood coagulation, bone metabolism, and cardiovascular health. Menaquinones are characterized by their isoprenoid side chains, and this compound specifically has twelve isoprenoid units in its side chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of menaquinone 12 typically involves the condensation of a naphthoquinone ring with a polyisoprenyl side chain. The process begins with the preparation of the naphthoquinone core, followed by the addition of the isoprenoid units. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are employed to produce this compound in large quantities. The fermentation process involves optimizing the growth conditions of the bacteria, including nutrient supply, pH, and temperature, to maximize the yield of this compound.
化学反应分析
Types of Reactions: Menaquinone 12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form menaquinone epoxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of menaquinol.
Substitution: Substitution reactions can occur at the isoprenoid side chain, where different functional groups can be introduced using reagents like halogens or alkylating agents.
Major Products:
Oxidation: Menaquinone epoxide
Reduction: Menaquinol
Substitution: Various substituted menaquinones depending on the reagents used
科学研究应用
Menaquinone 12 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of quinones and their derivatives in various chemical reactions.
Biology: Investigated for its role in cellular respiration and electron transport in bacteria.
Medicine: Explored for its potential benefits in bone health, cardiovascular health, and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of dietary supplements and fortified foods to enhance vitamin K2 intake.
作用机制
Menaquinone 12 exerts its effects through its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of specific glutamic acid residues in vitamin K-dependent proteins, converting them into gamma-carboxyglutamic acid. This modification is essential for the biological activity of these proteins, which are involved in blood coagulation, bone metabolism, and other physiological processes.
相似化合物的比较
Menaquinone 12 is part of the vitamin K2 family, which includes other menaquinones with varying lengths of isoprenoid side chains. Similar compounds include:
Menaquinone 4 (Vitamin K2-4): Has four isoprenoid units and is commonly found in animal products.
Menaquinone 7 (Vitamin K2-7): Contains seven isoprenoid units and is prevalent in fermented foods like natto.
Menaquinone 9 (Vitamin K2-9): Comprises nine isoprenoid units and is also found in certain fermented foods.
Uniqueness of this compound: this compound is unique due to its longer isoprenoid side chain, which may influence its bioavailability, stability, and specific biological functions compared to other menaquinones. Its extended side chain could potentially enhance its interaction with cellular membranes and proteins, leading to distinct physiological effects.
属性
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H104O2/c1-54(2)28-17-29-55(3)30-18-31-56(4)32-19-33-57(5)34-20-35-58(6)36-21-37-59(7)38-22-39-60(8)40-23-41-61(9)42-24-43-62(10)44-25-45-63(11)46-26-47-64(12)48-27-49-65(13)52-53-67-66(14)70(72)68-50-15-16-51-69(68)71(67)73/h15-16,28,30,32,34,36,38,40,42,44,46,48,50-52H,17-27,29,31,33,35,37,39,41,43,45,47,49,53H2,1-14H3/b55-30+,56-32+,57-34+,58-36+,59-38+,60-40+,61-42+,62-44+,63-46+,64-48+,65-52+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQRCGAQNZQEJS-WPPIEQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H104O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27670-93-5 | |
| Record name | Menaquinone 12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027670935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Menaquinone 12 in bacterial classification?
A: this compound serves as a crucial chemotaxonomic marker for classifying certain bacterial species. For instance, its presence, along with specific peptidoglycan components, helped classify aniline-assimilating bacteria, "Corynebacterium mediolanum," and "Flavobacterium dehydrogenans" under the genus Agromyces. This classification was further supported by phenotypic characteristics, DNA-DNA relatedness data, and 16S ribosomal DNA sequence similarity data [].
Q2: In which bacterial species has this compound been identified, and what is its role?
A: this compound is found in various bacterial species. Research indicates its presence in Agromyces mediolanus [], Armatimonas rosea [], Microbacterium kitamiense [], and Microbacterium luticocti []. While its specific role in each bacterium might differ, Menaquinones, in general, are involved in electron transport chains and bacterial respiration.
Q3: Is this compound found in organisms other than bacteria?
A: Yes, this compound has been identified in bovine liver alongside Menaquinone-10 and Menaquinone-11 []. While its specific function in the liver wasn't the focus of this research, it suggests a broader biological role for this molecule.
Q4: Are there any specific analytical techniques used to identify and study this compound?
A: Researchers utilize a combination of techniques to study this compound. Thin-layer chromatography, coupled with UV spectroscopy and mass spectrometry, allows for the separation, identification, and structural analysis of this compound in biological samples [].
Q5: How does the discovery of this compound in various bacterial species contribute to broader scientific understanding?
A: Identifying this compound in diverse bacteria like Agromyces, Armatimonas, and Microbacterium species broadens our understanding of bacterial diversity and evolution [, , , ]. This knowledge aids in classifying bacteria and understanding their metabolic capabilities, potentially uncovering new applications in biotechnology and bioremediation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


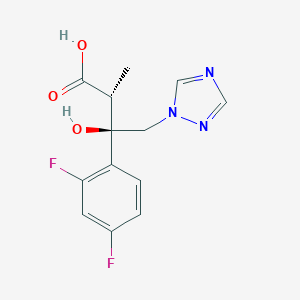

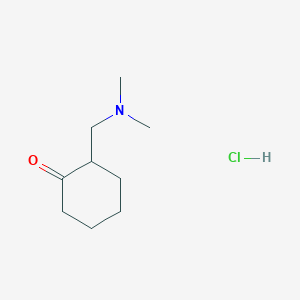
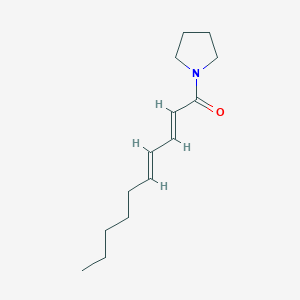
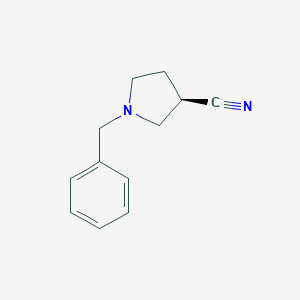
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B132912.png)
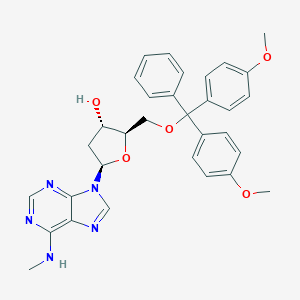


![4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium](/img/structure/B132919.png)
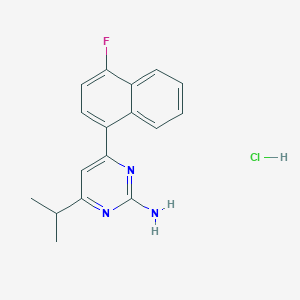
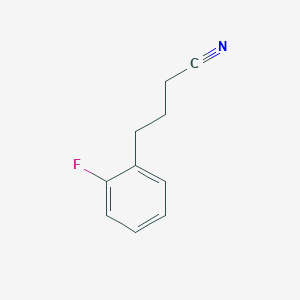
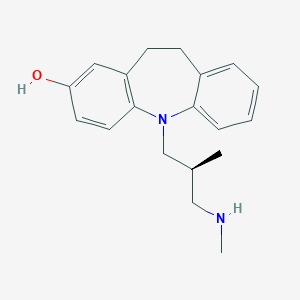
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
